3-Chloro-2-fluoro-5-nitropyridine
Overview
Description
3-Chloro-2-fluoro-5-nitropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and nitro functional groups attached to a pyridine ring.
Mechanism of Action
Target of Action
3-Chloro-2-fluoro-5-nitropyridine is a chemical compound that is primarily used as a pharmaceutical intermediate It is used in the synthesis of various bioactive compounds, suggesting that its targets could be diverse depending on the final product it contributes to .
Biochemical Pathways
It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties could potentially influence various biochemical pathways, depending on the specific context and the final bioactive compound it contributes to.
Pharmacokinetics
It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceutical products with improved physical, biological, and environmental properties . Therefore, the presence of a fluorine atom in this compound could potentially enhance its bioavailability.
Result of Action
It’s known that it can be used to prepare a diazaheterocyclic derivative, which has high triplet state, good hole transport ability, photostability, high carrier mobility, strong absorption in the ultraviolet range, and valuable blue light emission . These properties suggest that this compound could contribute to the production of highly efficient luminescent materials .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and efficacy could be influenced by factors such as temperature and the presence of oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-fluoro-5-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 3-chloro-2-fluoropyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Coupling reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in the presence of boronic acids.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: 3-Chloro-2-fluoro-5-aminopyridine.
Coupling reactions: Biaryl compounds with diverse substituents.
Scientific Research Applications
3-Chloro-2-fluoro-5-nitropyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates for treating various diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoro-5-nitropyridine: Similar in structure but with different positional isomerism.
3-Chloro-2-nitropyridine: Lacks the fluorine atom, leading to different chemical properties and reactivity.
Uniqueness
3-Chloro-2-fluoro-5-nitropyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic effects on the pyridine ring. This combination of substituents enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Biological Activity
3-Chloro-2-fluoro-5-nitropyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of chlorine, fluorine, and nitro functional groups, which contribute to its chemical reactivity and biological interactions. The following sections will explore its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, beginning with the chlorination and fluorination of pyridine derivatives. A common method includes the use of reagents like sulfuric acid and nitric acid to introduce nitro groups, followed by chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions to achieve high yields .
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound derivatives can inhibit the growth of various cancer cell lines, including lung (A549), liver (HepG2), and kidney (A498) cancer cells. The half-maximal inhibitory concentration (IC₅₀) values for these compounds were reported in the low micromolar range, indicating potent activity .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of a series of pyridine derivatives on cancer cell lines. The results indicated that this compound exhibited an IC₅₀ value of approximately 6.8 µM against HepG2 cells, outperforming standard chemotherapeutics like Doxorubicin .
- Mechanistic Insights : Another investigation focused on the mechanism of action for this compound in cancer cells. It was found that the compound induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression at the G2/M phase .
Comparative Biological Activity Table
Compound | IC₅₀ (µM) | Target Cell Line | Mechanism of Action |
---|---|---|---|
This compound | 6.8 | HepG2 | Induction of apoptosis |
Doxorubicin | 0.79 | HepG2 | DNA intercalation |
5-Fluorouracil | 7.4 | A549 | Inhibition of thymidylate synthase |
Properties
IUPAC Name |
3-chloro-2-fluoro-5-nitropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOGTIHVOKJMOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805456-19-2 | |
Record name | 3-chloro-2-fluoro-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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